

YKL-06-062 solubility in DMSO and cell culture media

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Compound of Interest

Compound Name: YKL-06-062

Cat. No.: B611893

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This guide provides technical information, frequently asked questions, and troubleshooting advice for researchers using the salt-inducible kinase (SIK) inhibitor, **YKL-06-062**, with a focus on its solubility and use in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is **YKL-06-062**?

YKL-06-062 is a potent, second-generation small molecule inhibitor of salt-inducible kinases (SIK).^{[1][2]} It specifically targets the three isoforms of the enzyme (SIK1, SIK2, and SIK3) with high efficacy, exhibiting IC₅₀ values in the low nanomolar range.^{[3][4][5][6]} Its primary mechanism in cell-based assays involves the induction of Microphthalmia-associated Transcription Factor (MITF) expression.^{[4][5][6][7]}

Q2: What is the solubility of **YKL-06-062** in DMSO?

There are conflicting reports on the solubility of **YKL-06-062** in DMSO. Most sources indicate a solubility of 25 mg/mL with the aid of ultrasonication.^{[4][5][6]} However, one source suggests it is only slightly soluble or insoluble at less than 1 mg/mL.^[3] It is critical to use newly opened, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.^{[6][8]}

Q3: How should I prepare **YKL-06-062** for cell culture experiments?

YKL-06-062 has poor aqueous solubility and should not be dissolved directly in cell culture media. The standard procedure is to first prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution is then serially diluted to an intermediate concentration before being added to the cell culture medium to achieve the final desired working concentration. The final DMSO concentration in the culture should be kept to a minimum (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Q4: My compound is precipitating when I add it to the cell culture media. What should I do?

Precipitation is a common issue due to the low aqueous solubility of **YKL-06-062**. Please refer to the Troubleshooting Guide below for detailed steps to prevent and resolve this issue.

Q5: How should I store **YKL-06-062** solutions?

- Solid Compound: Store at -20°C for long-term stability.[\[4\]](#)
- DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[\[6\]](#)[\[9\]](#) Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Solubility Data

The following table summarizes the reported solubility of **YKL-06-062** in DMSO.

Solvent	Concentration (Mass)	Concentration (Molar)	Notes
DMSO	25 mg/mL	47.56 mM	Requires ultrasonication. Use of new, anhydrous DMSO is recommended. [4] [5] [6]
DMSO	< 1 mg/mL	< 1.90 mM	Reported as insoluble or slightly soluble. Sonication is recommended. [3]

Troubleshooting Guide

Issue	Probable Cause	Recommended Solution
Compound Precipitation in Media	1. Poor aqueous solubility.2. Final concentration is too high.3. Direct addition of highly concentrated DMSO stock to media.	1. Ensure the final DMSO concentration in your media does not exceed 0.1-0.5%.2. Perform a serial dilution of your DMSO stock in media rather than a single large dilution step.3. Warm the cell culture media to 37°C before adding the compound.4. Add the diluted compound solution dropwise to the media while gently vortexing or swirling to ensure rapid mixing.
Difficulty Dissolving in DMSO	1. Compound has low solubility.2. DMSO has absorbed water (hygroscopic).3. Insufficient mixing.	1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. [6] [8] 2. Use an ultrasonic bath to aid dissolution. [4] [5] 3. Gently warm the solution to 37°C.
Inconsistent Experimental Results	1. Degradation of the compound.2. Inaccurate concentration.	1. Prepare fresh dilutions from a frozen stock aliquot for each experiment.2. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots. [6] [9] 3. Calibrate your pipettes and ensure accurate dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM **YKL-06-062** Stock Solution in DMSO

Materials:

- **YKL-06-062** (Molecular Weight: 525.69 g/mol)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes
- Ultrasonic water bath

Methodology:

- Weigh out 1 mg of **YKL-06-062** powder and place it in a sterile microcentrifuge tube.
- Add 190.2 μ L of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
- Vortex the tube thoroughly for 1-2 minutes.
- If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
- Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10 μ L) in sterile tubes.
- Store the aliquots at -80°C for long-term storage (up to 6 months).[\[6\]](#)[\[10\]](#)

Protocol 2: Preparation of a 1 μ M Working Solution in Cell Culture Media

Materials:

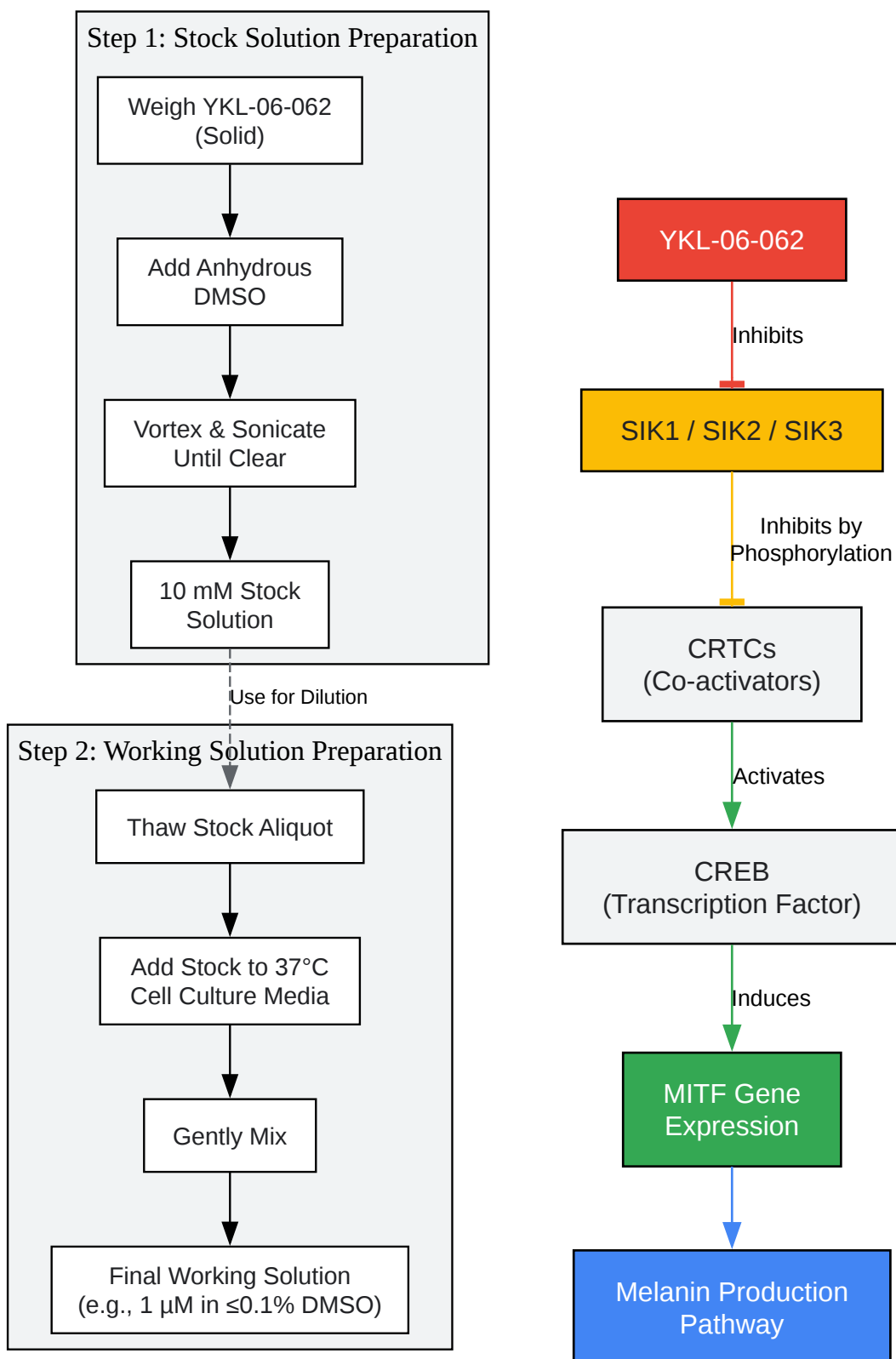
- 10 mM **YKL-06-062** DMSO stock solution (from Protocol 1)
- Pre-warmed (37°C) complete cell culture medium
- Sterile tubes

Methodology:

- Thaw a single-use aliquot of the 10 mM **YKL-06-062** stock solution.

- Perform a serial dilution. For example, to make a 1 μ M final concentration in 10 mL of media:
 - Add 1 μ L of the 10 mM stock solution to 999 μ L of pre-warmed media. This creates a 10 μ M intermediate solution.
 - Vortex the intermediate solution gently.
 - Add 1 mL of the 10 μ M intermediate solution to 9 mL of pre-warmed media.
- Gently mix the final solution by inverting the tube or swirling. Do not vortex vigorously to avoid damaging media components.
- The final DMSO concentration will be 0.01%. Always include a vehicle control (media with 0.01% DMSO) in your experiments.

Visualizations



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- To cite this document: BenchChem. [YKL-06-062 solubility in DMSO and cell culture media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611893#ykl-06-062-solubility-in-dmso-and-cell-culture-media]

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